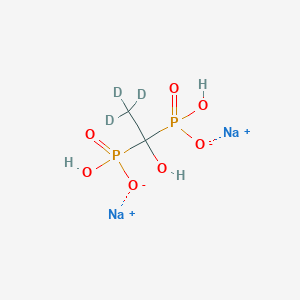
Etidronic acid-d3 (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etidronic acid-d3 (disodium) is a deuterated form of etidronic acid, a bisphosphonate compound. Bisphosphonates are a class of drugs that prevent the loss of bone density. Etidronic acid-d3 (disodium) is primarily used in scientific research to study the pharmacokinetics and metabolism of bisphosphonates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Etidronic acid-d3 (disodium) can be synthesized by reacting phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid/acetic anhydride mixture with phosphorous acid .
Industrial Production Methods: The industrial production of etidronic acid-d3 (disodium) typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Etidronic acid-d3 (disodium) undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, making it useful as a chelating agent.
Hydrolysis: It can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Chelation: Common reagents include metal ions such as calcium, magnesium, and iron.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Major Products Formed:
Chelation: Metal complexes of etidronic acid-d3 (disodium).
Hydrolysis: Decomposition products of etidronic acid-d3 (disodium).
Wissenschaftliche Forschungsanwendungen
Etidronic acid-d3 (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its effects on bone metabolism and resorption.
Medicine: Studied for its potential use in treating bone diseases such as osteoporosis and Paget’s disease.
Industry: Used in water treatment to prevent scale formation and corrosion.
Wirkmechanismus
Etidronic acid-d3 (disodium) exerts its effects by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. It binds to hydroxyapatite crystals in bone, preventing their dissolution and thus reducing bone resorption . The molecular targets include calcium phosphate surfaces, where it forms a chemisorbed layer that inhibits crystal growth and resorption .
Vergleich Mit ähnlichen Verbindungen
- Clodronic acid
- Tiludronic acid
- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
Comparison: Etidronic acid-d3 (disodium) is unique among bisphosphonates due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Unlike nitrogen-containing bisphosphonates such as zoledronic acid and risedronic acid, etidronic acid-d3 (disodium) does not contain nitrogen, which affects its mechanism of action and potency .
Eigenschaften
Molekularformel |
C2H6Na2O7P2 |
|---|---|
Molekulargewicht |
253.01 g/mol |
IUPAC-Name |
disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;; |
InChI-Schlüssel |
GWBBVOVXJZATQQ-GXXYEPOPSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-[1-(trideuteriomethyl)piperidin-4-yl]-9H-pyrido[2,3-b]indole-7-carboxamide](/img/structure/B12430805.png)













